molecular formula C16H20N2O3S B13953538 3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13953538
M. Wt: 320.4 g/mol
InChI Key: YFNHZZABNXVOBB-UHFFFAOYSA-N
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Description

3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzooxazole moiety linked to a pyrrolidine ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-aminophenol with an aldehyde to form the benzooxazole coreThe final step involves esterification with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzooxazole ring can be reduced under specific conditions.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced benzooxazole derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: These compounds share the benzooxazole core and have similar chemical properties.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar reactivity.

Uniqueness

3-(Benzooxazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the benzooxazole and pyrrolidine moieties linked by a sulfanyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-(1,3-benzoxazol-2-ylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)21-15(19)18-9-8-11(10-18)22-14-17-12-6-4-5-7-13(12)20-14/h4-7,11H,8-10H2,1-3H3

InChI Key

YFNHZZABNXVOBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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